cis-7-Azabicyclo[3.3.0]octane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1468-87-7 | |
| Record name | Cyclopenta[c]pyrrole, octahydro-, cis- (8CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereochemical and Conformational Investigations of Azabicyclo 3.3.0 Octane Derivatives
Elucidation of cis-Fusion Stereochemistry in Bicyclic Systems
The fusion of the two five-membered rings in the azabicyclo[3.3.0]octane system can result in either a cis or trans stereochemistry at the bridgehead carbons. In the vast majority of cases, the cis-fused isomer is overwhelmingly favored. Computational studies and experimental data confirm that the cis-fused bicyclo[3.3.0]octane system is significantly more stable than its trans-fused counterpart. nih.gov This thermodynamic preference is estimated to be around 27 kJ/mol (approximately 6.5 kcal/mol), a substantial energy difference that dictates the outcome of synthetic routes under thermodynamic control. nih.gov For the related bicyclo[3.3.0]octanone systems, the energy difference is calculated to be as high as 7–8 kcal/mol, ensuring that any trans-fused compound would readily equilibrate to the more stable cis-isomer. thieme-connect.de
The confirmation of this cis-fusion is unequivocally established through various advanced spectroscopic techniques. While X-ray crystallography provides the most direct and unambiguous evidence of stereochemistry, nuclear magnetic resonance (NMR) spectroscopy is a powerful tool for elucidation in solution.
¹³C NMR Spectroscopy : This technique can distinguish between cis and trans isomers by analyzing the chemical shifts and coupling constants of the bridgehead carbons.
Nuclear Overhauser Effect (NOE) Spectroscopy : NOE experiments are crucial for determining the geometry in solution. By detecting the spatial proximity between specific protons on both rings, a definitive assignment of the cis stereochemistry can be made. nih.gov The observation of an NOE between protons that would be distant in the trans isomer is strong evidence for the cis-fused structure.
The vicinal coupling constant (³J) between the angular protons of the azabicyclo[3.3.0]octane moiety also serves as a key indicator. In the originally proposed structures of some natural products like palau'amine, a large coupling constant (>14 Hz) was a critical piece of evidence that led to a structural revision, correctly identifying them as possessing a highly strained trans-fused system. nih.gov Conversely, smaller coupling constants are characteristic of the less strained cis-fused ring system.
Advanced Conformational Analysis of the Azabicyclo[3.3.0]octane Skeleton
Five-membered rings, such as pyrrolidine (B122466), are inherently non-planar to alleviate torsional strain. They adopt puckered conformations, which are typically described by two principal forms: the "envelope" (Cₛ symmetry), where four atoms are coplanar and the fifth is out of the plane, and the "twist" (C₂ symmetry), where no four atoms are coplanar. biorxiv.org These puckered forms can interconvert through a low-energy process known as pseudorotation. gla.ac.uk
In the cis-7-azabicyclo[3.3.0]octane system, each of the two fused pyrrolidine rings exhibits this puckering behavior. The dynamic flexibility of the skeleton is characterized by the "flipping" of these rings between different envelope or twist conformations. researchgate.net This dynamic process involves the interconversion between various conformers of nearly equal energies. gla.ac.uk The energy barrier for this ring-flipping process is relatively low, allowing for rapid interconversion at room temperature. This conformational dynamism is a key feature of the skeleton's behavior in solution.
Pyramidal inversion, also known as nitrogen inversion, is a process where a trivalent nitrogen atom and its three substituents rapidly oscillate through a planar, sp²-hybridized transition state. wikipedia.org In most acyclic and simple cyclic amines, this inversion is extremely fast at room temperature, with an energy barrier as low as 5.8 kcal/mol for ammonia. wikipedia.org
However, in bicyclic systems where the nitrogen atom is at a bridgehead position, this inversion is severely restricted or completely inhibited. stackexchange.com For inversion to occur, the C-N-C bond angles must flatten towards the 120° geometry of the planar transition state. The rigid, fused-ring structure of this compound prevents the bridgehead nitrogen from achieving this planarity, creating a prohibitively high energy barrier to inversion. nih.govresearchgate.net This geometric constraint means the lone pair of electrons on the nitrogen is held in a fixed orientation, making the bridgehead nitrogen a stable stereocenter. nih.govresearchgate.net This phenomenon, sometimes referred to as the "bicyclic effect," is a direct consequence of the strain that would be introduced into the ring system by forcing the bridgehead into a planar geometry. nih.gov
Application of Spectroscopic Techniques for Stereochemical and Conformational Assignment
The detailed investigation of the three-dimensional structure of azabicyclo[3.3.0]octane derivatives relies heavily on the application of modern spectroscopic and crystallographic methods. These techniques provide precise information on both the static (solid-state) and dynamic (in-solution) nature of the molecule.
| Technique | Application in the Study of this compound | Key Information Obtained |
| ¹H and ¹³C NMR | Routine characterization and structural confirmation. | Chemical shifts, coupling constants, and connectivity of atoms. |
| NOE Spectroscopy | Determination of relative stereochemistry. | Confirmation of cis-fusion through-space proton-proton proximities. |
| DNMR Spectroscopy | Study of dynamic conformational processes. | Calculation of energy barriers for pyrrolidine ring flipping. nih.govresearchgate.net |
| X-Ray Crystallography | Unambiguous determination of solid-state structure. | Precise bond lengths, bond angles, ring pucker, and absolute stereochemistry. ijcce.ac.ir |
Dynamic NMR (DNMR), or variable-temperature NMR, is the premier technique for studying the conformational flexibility of the azabicyclo[3.3.0]octane skeleton in solution. nih.gov By recording NMR spectra at different temperatures, the rate of conformational exchange, such as the flipping of the pyrrolidine rings, can be measured.
At low temperatures, the interconversion between different puckered conformers is slow on the NMR timescale, resulting in separate signals for atoms in different chemical environments. As the temperature is raised, the rate of ring flipping increases. The signals broaden, coalesce into a single broad peak at the coalescence temperature, and finally sharpen into a time-averaged signal at higher temperatures. By analyzing these spectral changes, particularly the coalescence temperature, the free energy of activation (ΔG‡) for the ring inversion process can be calculated, providing a quantitative measure of the molecule's flexibility. gla.ac.uk Studies on related N-bridged bicyclic systems have used DNMR to determine these critical energetic barriers. nih.govresearchgate.net
Single-crystal X-ray crystallography provides the most definitive and unambiguous structural information for azabicyclo[3.3.0]octane derivatives. This technique yields a precise three-dimensional model of the molecule as it exists in the solid state, allowing for the direct visualization of the cis-fused stereochemistry. acs.org
Crystallographic data provide a wealth of detailed information, including:
Absolute confirmation of the cis-ring fusion.
Precise bond lengths and bond angles , which can reveal areas of molecular strain.
Torsional angles , which quantitatively define the exact puckering of each five-membered ring (e.g., identifying it as a specific envelope or twist conformation). researchgate.net
Intermolecular interactions in the crystal lattice, such as hydrogen bonding.
For example, X-ray analysis of a 2,4,6,8-tetraazabicyclo[3.3.0]octane derivative confirmed a cis-dienvelope geometry for the fused rings. ijcce.ac.ir Such studies provide a static snapshot that serves as a crucial reference point for understanding the molecule's preferred conformations, which can then be correlated with the dynamic behavior observed in solution via NMR. researchgate.net
Theoretical and Computational Approaches to Molecular Conformation of Azabicyclo[3.3.0]octane Derivatives
Theoretical and computational chemistry have become indispensable tools for investigating the stereochemical and conformational properties of azabicyclo[3.3.0]octane derivatives. These methods provide detailed insights into the molecule's three-dimensional structure, stability, and dynamic behavior, complementing experimental data from techniques like NMR spectroscopy and X-ray crystallography. Computational modeling allows for the systematic exploration of conformational landscapes, the quantification of energy differences between various forms, and the analysis of subtle electronic interactions that govern molecular shape and reactivity.
Ab Initio and Density Functional Theory (DFT) Calculations for Conformational Energetics
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the conformational energetics of molecules from first principles, without reliance on empirical parameters. These calculations have been instrumental in understanding the stability of the azabicyclo[3.3.0]octane core.
Research has consistently shown that for the parent azabicyclo[3.3.0]octane system, the cis-fused configuration is significantly more stable than the trans-fused counterpart. nih.gov Computational studies indicate that the cis isomer is favored by approximately 27 kJ/mol, a substantial energy difference that explains the prevalence of the cis fusion in synthetic and natural products. nih.gov DFT calculations are frequently employed to determine the relative energies of isomers and to rationalize synthetic outcomes.
In studies of related heterocyclic analogs, such as 3,7-dioxa-l-azabicyclo[3.3.0]octanes, ab initio calculations using RHF/6-21G* and 6-31*G basis sets have been applied to investigate conformational preferences, both in the gas phase and with solvation models. researchgate.net These theoretical findings have been corroborated by experimental data, highlighting the predictive power of these computational methods. researchgate.net For more complex systems like 3-oxa-7-thia-1-azabicyclo[3.3.0]octanes, DFT calculations are also used as a basis for conformational analysis. researchgate.net
The general methodology involves:
Geometry Optimization: Finding the lowest energy arrangement of atoms for each possible conformer.
Frequency Calculation: Confirming that the optimized structure is a true energy minimum and obtaining thermodynamic data.
Energy Comparison: Calculating the relative energies of all stable conformers to determine their population distribution at a given temperature.
Molecular mechanics, such as the MM3 force field, can also be used to explore the conformational dynamics, with quantum mechanics calculations serving to verify the reliability of the energy estimates for different conformers. researchgate.net
| Compound System | Isomer Comparison | Calculated Energy Difference (kJ/mol) | Favored Isomer | Computational Method |
|---|---|---|---|---|
| Azabicyclo[3.3.0]octane | cis vs. trans | ~27 | cis | General Calculations nih.gov |
| 5-substituted-3,7-dioxa-l-azabicyclo[3.3.0]octane | syn vs. anti rotamers | -0.87 (in DMSO) | syn | Ab initio researchgate.net |
| 5-substituted-3,7-dioxa-l-azabicyclo[3.3.0]octane | syn vs. anti rotamers | ~ -2.5 (gas phase) | syn | Ab initio researchgate.net |
Analysis of Anomeric Effects and Oriented Conformation Mobility
Beyond simple steric considerations, subtle electronic interactions play a crucial role in dictating the preferred conformations of azabicyclo[3.3.0]octane derivatives, particularly those containing additional heteroatoms like oxygen. One of the most significant of these is the anomeric effect.
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position. This is attributed to a stabilizing interaction between the lone pair of one heteroatom and the antibonding (σ*) orbital of the adjacent C-X bond.
In the context of cis-fused azabicyclo[3.3.0]octane systems, such as cis-2,8-diphenyl-5-hydroxymethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane, anomeric effects have been shown to govern the puckering of the two fused oxazolidine rings. nih.gov X-ray crystallography and NMR spectroscopy have confirmed that the two rings can be puckered in opposite directions. nih.gov For instance, one ring might adopt an E3 envelope form while the other assumes a 7E envelope conformation. nih.gov This specific arrangement is stabilized by "cross endo-anomeric effects," which involve electron delocalization across the O-C-N-C-O bond sequence. nih.gov
This leads to the concept of "oriented conformation mobility," where the flexibility of the bicyclic system is not random but is directed by these powerful stereoelectronic interactions. researchgate.net The molecule may exist in an equilibrium of four components, distinguished by the puckering direction (syn/anti) of the two five-membered rings. researchgate.net This oriented flexibility is a key feature in the stereochemistry of 3,7-dioxa-l-azabicyclo[3.3.0]octanes. researchgate.net The energetic barrier for the inversion of a single ring in these systems has been estimated to be in the range of 53-56 kJ/mol, indicating a significant restriction on conformational changes. researchgate.net
| Compound System | Observed Phenomenon | Key Structural Feature | Stabilizing Interaction |
|---|---|---|---|
| cis-1-Aza-3,7-dioxabicyclo[3.3.0]octane derivative | Opposite puckering of oxazolidine rings | Ring A: E3 envelope Ring B: 7E envelope | Cross endo-anomeric effects (O-C-N-C-O delocalization) nih.gov |
| 3,7-Dioxa-l-azabicyclo[3.3.0]octanes | Oriented conformation mobility | Equilibrium of syn/anti envelope conformers | Stereoelectronic effects guiding ring puckering researchgate.net |
Pharmacological and Biological Relevance of Azabicyclo 3.3.0 Octane Scaffolds
Definition and Significance of Azabicyclo[3.3.0]octane as a Privileged Structure in Drug Discovery
The term "privileged structure" in medicinal chemistry refers to a molecular framework that is capable of providing ligands for diverse biological targets. The azabicyclo[3.3.0]octane scaffold is recognized as such a privileged structure due to its frequent appearance in a wide range of biologically active compounds. researchgate.netunife.it Its rigid bicyclic nature reduces the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for a specific biological target. scielo.br This conformational constraint is advantageous in drug design as it can help to lock the molecule in a bioactive conformation, thus minimizing the entropic penalty upon binding to a receptor.
The significance of the azabicyclo[3.3.0]octane scaffold lies in its versatility as a starting point for the synthesis of diverse compound libraries. unife.it Its three-dimensional architecture allows for the precise spatial arrangement of functional groups, enabling the exploration of chemical space around a biological target. bohrium.com This has led to the development of azabicyclo[3.3.0]octane-containing compounds with a broad spectrum of pharmacological activities, including antibacterial properties and interactions with various central nervous system (CNS) receptors. The inherent stability and synthetic accessibility of this scaffold further enhance its utility in drug discovery programs. lookchem.com
Strategic Applications in Medicinal Chemistry through Bioisosteric Replacement
Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the physicochemical and pharmacological properties of a lead compound while retaining its desired biological activity. The azabicyclo[3.3.0]octane moiety has been successfully employed as a bioisostere for other cyclic systems, offering advantages in terms of metabolic stability, and receptor interaction. researchgate.netscielo.br
One notable application of the azabicyclo[3.3.0]octane scaffold is its use as a bicyclic surrogate for the morpholine (B109124) ring. researchgate.net Morpholine is a common heterocycle in many approved drugs, but its flexibility can sometimes be a drawback. By replacing the morpholine ring with a more rigid azabicyclo[3.3.0]octane system, medicinal chemists can introduce conformational constraints that may lead to improved biological activity and selectivity. researchgate.net The synthesis of 3-oxa-7-azabicyclo[3.3.0]octanes, as bicyclic morpholine analogues, has been reported, demonstrating the feasibility of this bioisosteric replacement strategy. researchgate.net This approach allows for the exploration of novel chemical space while maintaining key pharmacophoric features.
Structure-Activity Relationship (SAR) Studies for Bioactive Compound Design
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. The azabicyclo[3.3.0]octane scaffold provides a rigid core upon which systematic modifications can be made to probe the interactions with a biological target. nih.gov This allows for the rational design of more potent and selective compounds.
The conformational rigidity of the azabicyclo[3.3.0]octane framework is particularly valuable in the design of receptor agonists and antagonists. By orienting key functional groups in a defined spatial arrangement, this scaffold can facilitate specific interactions with receptor binding pockets, leading to either activation (agonism) or inhibition (antagonism) of the receptor. nih.govpharm.or.jp
The neurokinin-1 (NK-1) receptor, the preferred receptor for the neuropeptide Substance P, is a validated target for the treatment of chemotherapy-induced nausea and vomiting, as well as other conditions such as depression and anxiety. researchgate.net Several non-peptide NK-1 receptor antagonists incorporating bicyclic scaffolds have been developed. nih.gov Research has demonstrated that novel 2-aza-7-oxabicyclo[3.3.0]octane derivatives exhibit high affinity for the NK-1 receptor. nih.gov For instance, a synthesized antagonist showed a high affinity for human NK-1 receptors with an IC50 value of 0.22 nM. nih.gov
| Compound | Scaffold | Receptor Affinity (IC50, nM) |
|---|---|---|
| (+/-)-(1R(),3S(),4S(),5S())-4-[(N-(2-methoxy-5-trifluoromethoxybenzyl)amino]-3-phenyl-2-aza-7-oxabicyclo[3.3.0]octane | 2-aza-7-oxabicyclo[3.3.0]octane | 0.22 |
Orexin (B13118510) receptors (OX1 and OX2) are G-protein coupled receptors that play a crucial role in the regulation of sleep, appetite, and other physiological processes. nih.gov Consequently, orexin receptor antagonists are of significant interest for the treatment of insomnia and other sleep disorders. Derivatives of 3-azabicyclo[3.3.0]octane have been identified as potent orexin receptor antagonists. SAR studies have shown that modifications to the substituents on the azabicyclo[3.3.0]octane core can significantly impact the potency and selectivity of these compounds for the OX1 and OX2 receptors. google.comepo.org
| Compound Class | Scaffold | Target | Therapeutic Potential |
|---|---|---|---|
| 3-Azabicyclo[3.3.0]octane derivatives | 3-azabicyclo[3.3.0]octane | Orexin Receptors (OX1 and OX2) | Sleep disorders, Eating disorders |
Design and Evaluation of Receptor Agonists and Antagonists
Nicotinic Acetylcholine (B1216132) Receptor Ligands (α4β2, α7 Subtypes)
The azabicyclo[3.3.0]octane scaffold has proven to be a valuable template for the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is abundant in the central nervous system. mdpi.com
A notable example is the compound TC-6683 (AZD1446) , chemically identified as 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane. nih.gov Extensive research has characterized TC-6683 as a potent and highly selective agonist for the α4β2 nAChR. nih.gov The discovery of this compound stemmed from the diversification of key nicotinic pharmacophoric elements, namely the cationic center and the hydrogen bond acceptor. The structure of TC-6683 features an exocyclic carbonyl group that acts as the hydrogen bond acceptor, positioned optimally in relation to the endocyclic secondary amino group to facilitate strong interactions with the receptor. nih.gov Further studies have also explored diazabicyclo[3.3.0]octane-substituted pyrazines and pyridines, identifying them as potent ligands for the α4β2 nicotinic acetylcholine receptor. science.gov
While the azabicyclo[3.3.0]octane core is well-represented in ligands for the α4β2 subtype, its application in developing selective ligands for the α7 nAChR subtype is less documented in the scientific literature. Research on α7 agonists has often focused on other bicyclic systems, such as azabicyclo[2.2.2]octane scaffolds. dntb.gov.ua
Dopamine (B1211576) D3 Receptor Antagonists
The development of selective antagonists for the dopamine D3 receptor (D3R) is a significant area of research for treating various neurological and psychiatric disorders. ebin.pub While the pyrrolizidine (B1209537) (1-azabicyclo[3.3.0]octane) core is noted for its presence in various pharmacologically active compounds, its direct application in prominent D3R antagonists is not as extensively documented as other azabicyclic systems. ebin.pubacs.org Research has often focused on related but structurally distinct scaffolds, such as 3-azabicyclo[3.1.0]hexanes, in the design of selective D3R antagonists like GSK598809. ebin.pubacs.org
Kappa-Opioid Receptor (KOR) Agonists
The kappa-opioid receptor (KOR) is a target for the development of analgesics with a lower potential for addiction compared to mu-opioid receptor agonists. google.comscience.gov However, the cis-7-azabicyclo[3.3.0]octane scaffold has not been a prominently reported framework in the design and synthesis of KOR agonists. The field has seen the exploration of other bicyclic and structurally rigid systems, such as 7-azanorbornanes (7-azabicyclo[2.2.1]heptanes), to develop dual agonists for the delta and kappa opioid receptors. researchgate.net For instance, erinacine E, a natural product, has been identified as a KOR agonist, but its complex structure does not feature a simple azabicyclo[3.3.0]octane core. acs.org
Modulators and Inhibitors of Enzymatic Activity
Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonists
Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that plays a role in metabolic regulation and is a target for therapeutic intervention in metabolic diseases. Despite the extensive search for potent and selective PPARδ agonists, the this compound scaffold is not a recognized or widely utilized framework for this class of compounds. The development of potent PPARδ agonists, such as the well-studied compound GW501516, has centered on entirely different chemical structures.
Glycosidase and Chitin (B13524) Synthase Inhibitors
The azabicyclo[3.3.0]octane core is the foundational structure of polyhydroxylated pyrrolizidine alkaloids, a class of natural products well-known for their potent glycosidase inhibitory activity. acs.org These compounds function as sugar mimics, or "azasugars," and can interfere with the action of enzymes that process carbohydrates.
Prominent examples include australine (B55042) and alexine (B40350) , which are stereoisomers that differ in the configuration at the bridgehead carbon. acs.orgacs.org These compounds, along with their various natural and synthetic analogs like 7-epiaustraline and casuarine, have been extensively studied for their ability to inhibit a range of glycosidases. acs.org Their inhibitory activity is often selective for specific glycosidases, which is a key aspect of their therapeutic potential. For instance, australine is a potent inhibitor of amyloglucosidase but a relatively weak inhibitor of other α- and β-glucosidases. The inhibitory potency can be significant, with some derivatives exhibiting inhibition constants (Ki) in the micromolar and even nanomolar range against specific enzymes.
Furthermore, the pyrrolizidine scaffold has been utilized as a template to design inhibitors of other carbohydrate-processing enzymes. A series of polyhydroxy-pyrrolizidines were designed as constrained analogs of 6-deoxyhomoDMDP, a known potent inhibitor of chitin synthase. In these studies, 7-deoxycasuarine was identified as the most effective chitin synthase inhibitor from the series, with an IC50 value of 820 μM, demonstrating non-competitive inhibition. science.gov
| Compound Name | Target Enzyme(s) | Reported Activity |
| Australine | Amyloglucosidase | Potent inhibitor |
| Alexine | Glycosidases | Inhibitory activity |
| 7-epiaustraline | Amyloglucosidase | Inhibitory activity |
| 7-deoxycasuarine | Chitin Synthase | IC50 = 820 μM |
Farnesyl Transferase Inhibitors
Farnesyl transferase is a key enzyme in the post-translational modification of the Ras protein, which is implicated in cancer cell signaling. Inhibitors of this enzyme (FTIs) have been a major focus of anticancer drug development. However, a review of the literature on FTIs reveals that the this compound scaffold is not a common or privileged structure in this field. The design of FTIs has typically revolved around peptidomimetics of the CAAX motif, bisubstrate analogs, or other distinct non-peptidic small molecules.
Mechanistic Insights into Ligand-Macromolecule Interactions
The rigid, bicyclic structure of the azabicyclo[3.3.0]octane core is crucial for its function as a scaffold in pharmacologically active compounds. This rigidity helps to pre-organize appended functional groups into specific three-dimensional arrangements, minimizing the entropic penalty upon binding to a biological target. This conformational constraint is a key factor in achieving high-affinity and selective ligand-macromolecule interactions.
Furthermore, derivatives of 2-azabicyclo[3.3.0]octane have been synthesized and evaluated for their potential as nootropic agents, which are drugs intended to improve cognitive function. scielo.brscielo.br These compounds are designed as analogues of existing drugs like nebracetam (B40111). The design involves replacing a pyrrolidinone ring with the 3-oxo-2-azabicyclo[3.3.0]octane system. scielo.brscielo.br While the specific compound studied showed no effects on central nervous system neurons in patch-clamp experiments, the strategic use of the bicyclic system highlights its role as a bioisostere to confer conformational restriction on the molecule. scielo.brscielo.br This approach aims to enhance the interaction with target receptors or enzymes in the central nervous system, which are critical for cholinergic, dopaminergic, and glutamatergic neurotransmission. scielo.br
Occurrence and Isolation from Natural Products and Alkaloids
The azabicyclo[3.3.0]octane framework, particularly the pyrrolizidine ring system (1-azabicyclo[3.3.0]octane), is a common structural feature in a diverse range of naturally occurring alkaloids. These compounds are isolated from various plant and marine sources and often exhibit significant biological activities.
Pyrrolizidine and Indolizidine Alkaloid Derivations
The azabicyclo[3.3.0]octane core is the fundamental skeleton of pyrrolizidine alkaloids. shu.ac.ukresearchgate.netrsc.org These alkaloids are found in numerous plant species and are known for their complex structures and diverse biological properties. rsc.org Typically, they exist as "necine" bases, which are functionalized pyrrolizidine cores, often esterified with "necic acids" at one or more hydroxyl groups. shu.ac.ukrsc.org
The stereochemistry of the bicyclic system is a critical determinant of the properties of these alkaloids. The cis-fused isomer is generally considered to be virtually strain-free, whereas the trans-fused skeleton is a more rigid and strained system. shu.ac.uk Synthetic strategies often focus on constructing this core structure as a key step in the total synthesis of these natural products. researchgate.net Examples of pyrrolizidine alkaloids containing this scaffold include those from the alexine family, such as australine. acs.org The synthesis of these complex molecules often involves intricate chemical transformations to build the polyhydroxylated bicyclic core. acs.org
| Alkaloid Family | Core Structure | Common Natural Sources |
| Pyrrolizidine Alkaloids | 1-Azabicyclo[3.3.0]octane | Plants (e.g., Senecio, Crotalaria, Heliotropium) |
| Indolizidine Alkaloids | 1-Azabicyclo[4.3.0]nonane | Plants, Amphibian Skin |
Structural Cores in Marine Alkaloids (e.g., Palau'amines, Axinellamines)
The azabicyclo[3.3.0]octane moiety is also a key structural element in a family of complex pyrrole-imidazole marine alkaloids. nih.gov Notably, compounds like palau'amine, konbu'acidins, and styloguanidines feature a trans-fused azabicyclo[3.3.0]octane core. nih.govnih.gov This trans-fused system is rare in natural products, presenting a significant synthetic challenge. nih.gov The axinellamines, another group of related marine alkaloids, contain a tricyclic 'aza-angular triquinane' core that is structurally derived from the azabicyclo[3.3.0]octane framework. nih.govnih.gov The intriguing molecular architecture and potent biological activities of these alkaloids have made them attractive targets for total synthesis. nih.gov
Other Naturally Occurring Azabicyclic Frameworks
Beyond the well-known pyrrolizidine and marine alkaloids, the azabicyclo[3.3.0]octane framework appears in other natural contexts. For instance, meloscine, an alkaloid extracted from the Chinese medical plant Melodinus scendan, features an azabicyclo[3.3.0]octane core embedded within a complex pentacyclic skeleton. scispace.com The synthesis and study of various functionalized 3-azabicyclo[3.3.0]octane derivatives have also been pursued, indicating the versatility of this bicyclic system in medicinal chemistry research. researchgate.net
Therapeutic Potential and Mechanistic Biological Studies
The unique structural and stereochemical properties of the azabicyclo[3.3.0]octane scaffold make it a valuable building block in the design of new therapeutic agents. lookchem.com Its rigid framework is utilized to develop molecules with targeted biological activities for a range of diseases.
Derivatives of this scaffold have been investigated for various therapeutic applications. For example, compounds containing the 1-azabicyclo[3.3.0]octane ring have been synthesized as piracetam (B1677957) analogues with the aim of creating nootropic agents to improve cerebral function. nih.gov In other research, 3-aza-bicyclo[3.3.0]octane compounds have been developed as orexin receptor antagonists, which have potential applications in treating sleep disorders like insomnia. epo.org The specific stereochemistry of the bicyclic system, whether the substituents are in a cis or trans configuration, is often crucial for biological activity. epo.org
Research in Anticancer and Antitumor Activity
The azabicyclo[3.3.0]octane core is present in several classes of compounds investigated for their anticancer potential. Pyrrolizine derivatives, which are structurally related to pyrrolizidine alkaloids, have been synthesized and evaluated for their antitumor activity. researchgate.net In one study, a novel series of pyrrolizine derivatives showed high antitumor activity against the MCF-7 breast cancer cell line, with efficacy comparable to the established chemotherapy drug doxorubicin. researchgate.net
Furthermore, research into related bicyclic systems has yielded promising results. A series of synthetic 4-oxa-1-azabicyclo[3.2.0]heptan-7-one derivatives, which are structurally similar to the azabicyclo[3.3.0]octane system, have demonstrated strong cytotoxicity against P388 and KB cancer cell lines. nih.gov Some of these compounds showed significant in vivo tumor growth inhibition of colon 26 and S-180 tumor cells in mice. nih.gov The development of dihydrobenzo[a]phenanthridine analogs through synthetic methods has also yielded compounds with promise as antitumor agents. acs.org These studies underscore the utility of azabicyclic scaffolds as a foundation for the design of novel anticancer agents.
| Compound Class | Target/Activity | Cancer Cell Line(s) |
| Pyrrolizine Derivatives | Antitumor Activity | MCF-7 (Breast) |
| 4-oxa-1-azabicyclo[3.2.0]heptan-7-one Derivatives | Cytotoxicity, Tumor Growth Inhibition | P388, KB, Colon 26, S-180 |
| Dihydrobenzo[a]phenanthridine Analogs | Antitumor Agents | Not specified |
Applications in Neurodegenerative and Cognitive Disorder Research
The rigid, bicyclic structure of the azabicyclo[3.3.0]octane scaffold has made it a valuable framework in the design of novel therapeutic agents targeting the central nervous system (CNS). Researchers have explored its derivatives for potential applications in treating neurodegenerative conditions and cognitive dysfunctions, including Alzheimer's disease and Parkinson's disease. sci-hub.semdpi.com The scaffold's conformational constraints allow for precise spatial orientation of functional groups, which is critical for selective interaction with specific receptor subtypes implicated in these disorders. google.com
One significant area of investigation involves the development of selective agonists for nicotinic acetylcholine receptors (nAChRs), which play a crucial role in cognitive processes. A notable example is the compound 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, also known as TC-6683 or AZD1446. nih.gov This derivative was identified as a potent and highly selective α4β2 nAChR agonist. nih.gov In preclinical studies, it demonstrated efficacy in animal models, suggesting its potential as a treatment for cognitive deficits associated with neurological conditions like Alzheimer's disease. nih.gov
Furthermore, derivatives of 3-aza-bicyclo[3.3.0]octane have been investigated as non-peptide antagonists of human orexin receptors. google.comepo.org Orexin signaling is involved in regulating various neurological functions, and its modulation is considered a potential therapeutic strategy for cognitive dysfunctions. google.comepo.org The anti-neurodegenerative potential of compounds incorporating azabicyclo scaffolds has also been noted in broader medicinal chemistry research. nih.govmdpi.com
| Compound Name | Scaffold Type | Target/Mechanism of Action | Potential Application |
|---|---|---|---|
| 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446) | 3,7-Diazabicyclo[3.3.0]octane | α4β2 Nicotinic Acetylcholine Receptor (nAChR) Agonist | Cognitive disorders, Alzheimer's disease nih.gov |
| Various 3-aza-bicyclo[3.3.0]octane derivatives | 3-Azabicyclo[3.3.0]octane | Orexin Receptor Antagonist | Cognitive dysfunctions in psychiatric and neurologic disorders google.comepo.org |
Anti-inflammatory Research Applications
The azabicyclo[3.3.0]octane framework is a recurring structural motif in compounds investigated for anti-inflammatory properties. nih.govmdpi.com The unique stereochemistry of this scaffold is utilized to develop agents that can interact with biological targets involved in inflammatory pathways. Pyrrolizine derivatives, which contain the 1-azabicyclo[3.3.0]octane core, have been synthesized and evaluated for their potential as anti-inflammatory agents. dntb.gov.ua For instance, a series of novel pyrrolizine-5-carboxamide derivatives were prepared and assessed for their anti-inflammatory activities, highlighting the scaffold's utility in this area of therapeutic research. dntb.gov.ua The development of such compounds points to the broader potential of the azabicyclo[3.3.0]octane core in creating new classes of anti-inflammatory and anti-platelet agents. scispace.com
Investigations into Antimicrobial Properties
Derivatives of azabicyclo[3.3.0]octane have shown significant promise in the field of antimicrobial research, with studies demonstrating activity against a range of bacterial pathogens, including drug-resistant strains. researchgate.netjst.go.jp
A notable area of research has been the modification of existing antibiotic classes with the azabicyclo[3.3.0]octane moiety. For example, a series of oxazolidinone antibacterials were synthesized where the morpholine ring of the antibiotic linezolid (B1675486) was replaced with substituted 3-azabicyclo[3.3.0]octanyl rings. researchgate.net Several of these new analogues exhibited potent in vitro antibacterial activity that was comparable or superior to linezolid against various Gram-positive bacteria and Mycobacterium tuberculosis. researchgate.net
Similarly, the azabicyclo[3.3.0]octane scaffold has been incorporated into the C-7 position of quinolone antibiotics. jst.go.jp A novel 8-methylquinolone featuring a 3-amino-7-fluorooctahydrocyclopenta[c]pyrrole moiety (a derivative of 3-azabicyclo[3.3.0]octane) demonstrated potent antibacterial activity against both Gram-positive and Gram-negative pathogens. jst.go.jp Further research into cis-bicyclo[3.3.0]octane-3,7-dione derivatives has also been pursued to evaluate their potential antimicrobial activities. researchgate.netekb.eg These findings underscore the versatility of the azabicyclo[3.3.0]octane scaffold in designing novel antimicrobial agents.
| Compound Class | Scaffold Type | Target Pathogens | Key Findings |
|---|---|---|---|
| 3-Azabicyclo[3.3.0]octanyl Oxazolidinones | 3-Azabicyclo[3.3.0]octane | Gram-positive bacteria (including resistant strains), Mycobacterium tuberculosis | Potency comparable or superior to linezolid. researchgate.net |
| 8-Methylquinolones with 3-aminooctahydrocyclopenta[c]pyrrole moiety | 3-Azabicyclo[3.3.0]octane | Gram-positive and Gram-negative pathogens | Potent, broad-spectrum antibacterial activity. jst.go.jp |
| cis-Bicyclo[3.3.0]octane-3,7-dione derivatives | cis-Bicyclo[3.3.0]octane | Various microbes | Evaluated for antimicrobial activity. researchgate.netekb.eg |
Studies on Nootropic Effects and Cognitive Enhancement
The azabicyclo[3.3.0]octane scaffold has been explored for the development of nootropic agents, also known as cognitive enhancers. scielo.brscielo.br These efforts often involve creating analogues of existing nootropic drugs, such as piracetam and nebracetam, by incorporating the rigid bicyclic structure to potentially improve efficacy or selectivity.
In one line of research, piracetam analogues incorporating a 1-azabicyclo[3.3.0]octane ring were synthesized. nih.gov Pharmacological testing of these compounds revealed that N-[(1-azabicyclo[3.3.0]octan-5-yl)methyl]-2-oxo-1-pyrrolidineacetamide demonstrated an ability to improve cerebral function. nih.gov
Another study focused on N-[2-(1-azabicyclo[3.3.0]octan-5-yl)ethyl]2-nitroaniline fumarate (B1241708) (SK-946), a novel cognition activator. nih.gov In various rodent models of cognitive impairment, including those induced by scopolamine (B1681570) and in aged rats, SK-946 was shown to ameliorate deficits in learning and memory. nih.gov These results suggest that the compound has the potential to enhance cognitive functions. nih.gov
Researchers have also designed and synthesized analogues of the nootropic agent nebracetam, incorporating a 2-azabicyclo[3.3.0]octane system with the aim of developing agents useful for treating neurodegenerative disorders like Alzheimer's disease. scielo.brscielo.br While a specific synthesized derivative, N-benzyl-2-oxo-5-hydroxymethyl-2-azabicyclo[3.3.0]octane, did not show the expected effects on central nervous system neurons in one study, this line of inquiry illustrates the continued interest in this scaffold for cognitive enhancement research. scielo.brscielo.br
Computational Chemistry Applications in Azabicyclo 3.3.0 Octane Research
Molecular Modeling and Simulation for Conformational and Structural Insights
Molecular modeling and simulation are fundamental to understanding the three-dimensional structure and dynamic behavior of azabicyclo[3.3.0]octane systems. The cis-fused ring structure imparts a distinct V-shape, and computational techniques are used to explore its conformational landscape.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the electronic properties of azabicyclo[3.3.0]octane derivatives. These methods provide a detailed picture of electron distribution, orbital energies, and reactivity indicators.
Prediction of Electronic Structure and Energy Gaps
For complex derivatives such as 3,7-bis(dinitromethylene)-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane, DFT calculations at the B3LYP/6-31G(d,p) level of theory are used to determine its electronic structure. scielo.br A key parameter derived from these calculations is the HOMO-LUMO energy gap (ΔELUMO-HOMO), which is an indicator of the molecule's kinetic stability and chemical reactivity. A larger energy gap generally implies higher stability. For the aforementioned energetic compound, the calculated energy gap is 4.19 eV, suggesting a degree of stability despite its high energy content. scielo.brresearchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) also reveals sites susceptible to electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MESP) analysis is a powerful computational tool used to visualize and quantify the charge distribution of a molecule, predicting how it will interact with other molecules. chemrxiv.orgresearchgate.net The MESP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In the study of energetic materials based on the azabicyclo[3.3.0]octane scaffold, MESP analysis is crucial. For 7-imino-3-nitroimino-2,4,6,8-tetraazabicyclo[3.3.0]octane hydrochloride, it was found that the positive electrostatic potentials were stronger than the negative potentials, a feature that can contribute to molecular stability. researchgate.net Similarly, for 3,7-bis(dinitromethylene)-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane, the MESP analysis helps in understanding the molecule's reactivity and intermolecular interactions, which are critical for its performance and sensitivity as an energetic material. scielo.brresearchgate.net
Computational Approaches to Reaction Mechanism Understanding and Prediction
Computational chemistry provides significant insights into the mechanisms of chemical reactions, helping to rationalize experimental outcomes and predict new synthetic pathways. For the synthesis of azabicyclo[3.3.0]octane systems, theoretical calculations can elucidate transition states and reaction intermediates.
For example, the synthesis of 2-azabicyclo[3.3.0]octane derivatives via the cyclization cascade of allenyl azides has been rationalized through a synergistic combination of experimental work and DFT calculations. nih.gov These studies revealed that the reaction proceeds through key diradical intermediates. Computational modeling of the reaction profile at the B3LYP/6-311+G(d,p)//B3LYP/6-31G(d,p) level of theory helped to explain the observed stereocontrol and regiochemistry, providing a predictive model for this complex transformation. nih.gov Such computational investigations are vital for optimizing reaction conditions and extending the methodology to new substrates.
Studies on Related Azabicyclic Systems as Energetic Materials
The rigid and compact azabicyclo[3.3.0]octane skeleton, when appropriately substituted with nitro, nitroimino, or dinitromethylene groups, can serve as the foundation for high-energy density compounds (HEDCs). Computational studies are at the forefront of designing and characterizing these materials before their potentially hazardous synthesis.
Theoretical investigations on compounds like 3,7-bis(nitroimino)-2,4,6,8-tetraazabicyclo[3.3.0]octane and 3,7-bis(dinitromethylene)-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane use DFT to predict crucial properties. researchgate.netenergetic-materials.org.cn These include the heat of formation (HOF), density, detonation velocity (D), and detonation pressure (P), which collectively determine the performance of an energetic material. For instance, the dinitromethylene derivative was predicted to have a high positive heat of formation (740.4 kJ mol⁻¹) and superior detonation properties (D = 9.77 km s⁻¹, P = 45.9 GPa) compared to conventional explosives like RDX and HMX. scielo.brresearchgate.net
| Property | 3,7-bis(dinitromethylene)-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane | RDX (for comparison) | HMX (for comparison) |
|---|---|---|---|
| Density (ρ) | 2.08 g cm⁻³ | 1.82 g cm⁻³ | 1.91 g cm⁻³ |
| Heat of Formation (HOF) | 740.4 kJ mol⁻¹ | - | - |
| Detonation Velocity (D) | 9.77 km s⁻¹ | 8.7 km s⁻¹ | 9.1 km s⁻¹ |
| Detonation Pressure (P) | 45.9 GPa | 34.0 GPa | 39.0 GPa |
Crystal Structure Prediction and Molecular Packing Analysis
The arrangement of molecules in a crystal lattice significantly impacts the properties of a material, especially for explosives where density and intermolecular interactions are paramount. Computational methods are employed to predict the most likely crystal structure and packing arrangement.
For 3,7-bis(dinitromethylene)-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane, molecular packing prediction calculations were performed. scielo.brresearchgate.net By evaluating the lattice energies of several probable space groups, the P2₁2₁2₁ space group was identified as the most stable crystalline form. scielo.br The predicted cell parameters provide a theoretical framework for experimental crystallographers and are crucial for calculating the crystal density, a key input for estimating detonation performance. scielo.brresearchgate.net
| Parameter | Predicted Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Z (Molecules per unit cell) | 4 |
| a | 22.03 Å |
| b | 8.73 Å |
| c | 8.42 Å |
| α, β, γ | 90° |
Future Directions and Emerging Research Avenues
Advancements in Stereocontrolled and Scalable Synthetic Methodologies for cis-7-Azabicyclo[3.3.0]octane
While several synthetic routes to the azabicyclo[3.3.0]octane core exist, the development of more efficient, stereocontrolled, and scalable methods remains a key area of future research. Current strategies often rely on multi-step sequences, which can be laborious and may not be amenable to large-scale production. researchgate.net Future advancements are likely to focus on several key areas:
Asymmetric Catalysis: The development of novel catalytic systems that can facilitate the enantioselective synthesis of the this compound core from simple, achiral starting materials is a significant goal. This could involve the use of chiral transition metal catalysts or organocatalysts to induce stereoselectivity in key bond-forming reactions.
Domino and Cascade Reactions: Designing synthetic pathways that construct the bicyclic framework in a single, continuous sequence of reactions (a domino or cascade reaction) can significantly improve efficiency and reduce waste. A palladium-photoredox relay catalytic strategy that combines dipolar cycloaddition with transannular cascade processes has shown promise for the single-step construction of azabicyclo[3.3.0]octane systems. researchgate.net
Continuous Flow Synthesis: For industrial-scale production, continuous flow methodologies offer significant advantages over traditional batch processes in terms of safety, scalability, and consistency. A Raschig-type continuous synthesis has been explored for N-amino derivatives of 3-azabicyclo[3.3.0]octane, highlighting the potential for scalable production of related compounds. researchgate.net
Chemoenzymatic Approaches: The use of enzymes to catalyze key stereoselective transformations offers a green and highly efficient alternative to traditional chemical methods. Future research may explore the use of engineered enzymes for the asymmetric synthesis of precursors to this compound.
These advancements will be crucial for making enantiomerically pure this compound and its derivatives more accessible for a wide range of applications.
Identification of Novel Biological Targets and Undiscovered Therapeutic Applications
The rigid, three-dimensional structure of the this compound scaffold makes it an attractive framework for the design of novel therapeutic agents. While its use in some areas is established, significant potential exists for the discovery of new biological targets and therapeutic applications.
Neurological and Psychiatric Disorders: Computational studies have predicted that pyrrolizidine (B1209537) alkaloids, which share the azabicyclo[3.3.0]octane core, may act as antagonists for the muscarinic acetylcholine (B1216132) receptor M1. thieme-connect.com This suggests that derivatives of this compound could be explored for the treatment of neurological and psychiatric conditions where this receptor is implicated.
Oncology: The pyrrolizidine alkaloid scaffold has been investigated for its anticancer properties. jst.go.jp A key challenge has been mitigating the associated hepatotoxicity. jst.go.jp Future research could focus on designing this compound derivatives that retain potent anticancer activity while exhibiting a more favorable safety profile. One approach involves designing derivatives that are activated to their cytotoxic form specifically at the tumor site. jst.go.jp
Infectious Diseases: Certain pyrrolizidine alkaloids have demonstrated antimicrobial and anti-HIV activity. nih.gov This opens the door for the development of novel anti-infective agents based on the this compound scaffold.
Metabolic Disorders: Derivatives of azabicyclo[3.3.0]octane have been identified as potent and selective inhibitors of dipeptidyl peptidase II (DPP II). nih.gov Inhibition of DPP II is being explored as a therapeutic strategy for certain types of cancer and may have applications in other diseases. nih.gov
The exploration of these and other potential therapeutic areas will be driven by a combination of high-throughput screening, computational biology, and rational drug design.
Integration of Advanced Computational Design with Experimental Synthetic Strategies
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in modern drug discovery and materials science. For this compound, this integrated approach can accelerate the discovery and development of novel derivatives with desired properties.
In Silico Screening and Target Identification: Computational methods can be used to screen large virtual libraries of this compound derivatives against a panel of biological targets. This can help to identify promising lead compounds for further experimental investigation and can also suggest novel biological targets for this scaffold. For instance, in silico modeling has been used to study the binding of azabicyclo[3.3.0]octane ligands to the sigma-2 receptor. wikipedia.org
Prediction of ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are crucial for its success. Computational tools can predict these properties for virtual compounds, allowing for the early identification and elimination of molecules with unfavorable profiles.
Rational Design of Ligands: By understanding the three-dimensional structure of a biological target, computational methods can be used to design this compound derivatives that bind with high affinity and selectivity. This can involve techniques such as molecular docking and molecular dynamics simulations.
Reaction Modeling and Optimization: Computational chemistry can also be used to model reaction mechanisms and predict the outcomes of synthetic transformations. This can aid in the optimization of existing synthetic routes and the design of new, more efficient methodologies.
The iterative cycle of computational design, chemical synthesis, and biological evaluation will be a powerful engine for innovation in the field of this compound research.
Exploration of Conformational Dynamics in Ligand-Receptor Interactions
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. The cis-fused ring system of 7-Azabicyclo[3.3.0]octane imparts a significant degree of conformational rigidity, which can be advantageous in the design of selective ligands.
Future research in this area will likely focus on:
Detailed Conformational Analysis: While the cis-fusion enforces a generally "V-shaped" or "bent" conformation, the five-membered rings can still exhibit some degree of flexibility. Detailed conformational analysis using a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods, like molecular mechanics and quantum mechanics calculations, can provide a deeper understanding of the preferred conformations and the energy barriers between them. Studies on the related 1-azabicyclo[3.3.0]octane have utilized such approaches to map its conformational landscape.
Conformation-Activity Relationships: By correlating the conformational properties of a series of this compound derivatives with their biological activity, it will be possible to establish structure-activity relationships that are informed by the three-dimensional structure of the molecules. This knowledge can then be used to design new ligands with improved potency and selectivity. The rigid nature of the bicyclic system can favor energetic interactions with bioreceptors by reducing the entropic penalty upon binding. uniroma1.it
Receptor-Bound Conformations: Determining the conformation of this compound derivatives when bound to their biological targets, through techniques such as X-ray crystallography or cryo-electron microscopy, will provide invaluable insights for the rational design of next-generation ligands.
A thorough understanding of the conformational dynamics of this scaffold is essential for harnessing its full potential in the development of new drugs and chemical probes.
Development of Functionalized Derivatives for Advanced Materials Science and Catalysis
Beyond its applications in the life sciences, the unique structural features of this compound suggest its potential utility in materials science and catalysis.
Polymer Science: The bicyclic structure of this compound can be incorporated into polymer backbones to create materials with novel properties. The rigidity of the scaffold could lead to polymers with enhanced thermal stability and specific mechanical properties. Furthermore, functionalized derivatives could be used as monomers in the synthesis of specialty polymers with applications in areas such as separations or coatings.
CO2 Capture: Amine-containing compounds are widely studied for their ability to capture carbon dioxide. Pyrrolizidine-based diamines have been investigated for direct air capture of CO2, demonstrating fast and stable uptake. rsc.org This suggests that functionalized this compound derivatives could be designed as novel sorbents for CO2 capture and utilization. rsc.org
Organocatalysis: Chiral amines are a cornerstone of organocatalysis, a field that uses small organic molecules to catalyze chemical reactions. The rigid, chiral scaffold of this compound makes it an attractive candidate for development as a novel organocatalyst. Bicyclic proline analogues have been shown to be effective organocatalysts for stereoselective aldol (B89426) reactions. nih.gov By analogy, appropriately functionalized derivatives of this compound could be developed for a range of asymmetric transformations.
Coordination Chemistry and Catalysis: The nitrogen atom in the this compound scaffold can act as a ligand for metal ions. This opens up the possibility of using functionalized derivatives to create novel metal complexes with applications in catalysis. For example, tungsten-catalyzed methodologies have been developed for the synthesis of azabicyclo[3.3.0]octane derivatives. evitachem.com
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing cis-7-Azabicyclo[3.3.0]octane, and how can they be methodologically addressed?
- Key Challenges : The cis-fused bicyclic system is thermodynamically favored (~27 kJ/mol over the trans isomer), but kinetic control during synthesis often leads to competing pathways (e.g., aziridine formation) .
- Methodological Solutions :
- Use low-temperature conditions to favor thermodynamic products.
- Employ stereoselective catalysts (e.g., chiral Lewis acids) to bias ring-closure toward the cis configuration.
- Monitor reaction progress via NMR to detect intermediates and optimize conditions .
Q. Which spectroscopic techniques are most effective for confirming the cis-fused bicyclic structure?
- Recommended Techniques :
- NMR : Distinguishes cis vs. trans fusion via coupling constants and chemical shifts of bridgehead carbons .
- X-ray Crystallography : Provides unambiguous stereochemical assignment, especially for novel derivatives .
- Nuclear Overhauser Effect (NOE) Spectroscopy : Detects spatial proximity of protons in rigid bicyclic systems to confirm ring geometry .
Advanced Research Questions
Q. How can computational chemistry methods predict the stability and reactivity of cis-7-Azabicyclo[3.3.0]octane derivatives?
- Methodological Framework :
- Density Functional Theory (DFT) : Calculate relative energies of cis vs. trans isomers to rationalize synthetic outcomes .
- Molecular Dynamics (MD) : Simulate ring-opening reactions or conformational flexibility under varying solvent conditions.
- Natural Bond Orbital (NBO) Analysis : Investigate hyperconjugative interactions influencing bicyclic stability .
Q. What experimental strategies resolve contradictions between computational predictions and empirical data in bicyclic systems?
- Case Example : If DFT predicts a trans isomer’s stability but synthesis yields cis, consider:
- Kinetic Trapping : Use rapid quenching to isolate intermediates and identify competing pathways .
- Isotopic Labeling : Track reaction pathways (e.g., -labeled precursors) to validate mechanistic hypotheses .
- Solvent Effects : Polar aprotic solvents may stabilize transition states favoring cis formation despite thermodynamic preferences .
Q. How can researchers design experiments to study the role of cis-7-Azabicyclo[3.3.0]octane in natural product biosynthesis?
- Approach :
- Retrobiosynthetic Analysis : Identify plausible biosynthetic precursors (e.g., pyrrolidine or piperidine alkaloids) and trace cyclization steps .
- Enzyme Mimetics : Develop small-molecule catalysts (e.g., macrocyclic ligands) to replicate enzymatic stereocontrol in lab syntheses .
- Metabolic Profiling : Use LC-MS/MS to detect bicyclic intermediates in microbial or plant extracts .
Data Analysis and Reporting Guidelines
Q. What are best practices for documenting synthetic procedures and characterizing cis-7-Azabicyclo[3.3.0]octane derivatives?
- Documentation Standards :
- Experimental Section : Include full spectral data (NMR, IR, HRMS) for novel compounds, with reproducibility details (solvent purity, reaction scale) .
- Supporting Information : Provide raw chromatograms, crystallographic data (CIF files), and computational input/output files for peer validation .
Q. How should researchers address conflicting data in bicyclic system studies?
- Resolution Workflow :
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outliers in spectroscopic datasets .
- Cross-Platform Calibration : Compare results across multiple instruments (e.g., NMR vs. X-ray) to rule out equipment bias .
- Peer Consultation : Engage crystallography or computational experts to reconcile structural ambiguities .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
